REACTION_CXSMILES
|
[CH:1]1([CH2:4][N:5]([CH2:16][CH2:17][CH3:18])[C:6]2[N:11]=[CH:10][N:9]=[C:8]([C:12]([O:14]C)=[O:13])[CH:7]=2)[CH2:3][CH2:2]1.[Li+].[OH-]>C1COCC1.CCO.O>[CH:1]1([CH2:4][N:5]([CH2:16][CH2:17][CH3:18])[C:6]2[N:11]=[CH:10][N:9]=[C:8]([C:12]([OH:14])=[O:13])[CH:7]=2)[CH2:2][CH2:3]1 |f:1.2,3.4.5|
|
Name
|
methyl 6-[(cyclopropylmethyl)(propyl)amino]pyrimidine-4-carboxylate
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)CN(C1=CC(=NC=N1)C(=O)OC)CCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
THF EtOH H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CCO.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solvents were concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
water (200 mL) was added
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with DCM
|
Type
|
ADDITION
|
Details
|
then acidified to pH 5 by addition of 1N HCl solution (60 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with DCM (3 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CN(C1=CC(=NC=N1)C(=O)O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.71 g | |
YIELD: PERCENTYIELD | 77.1% | |
YIELD: CALCULATEDPERCENTYIELD | 76.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |